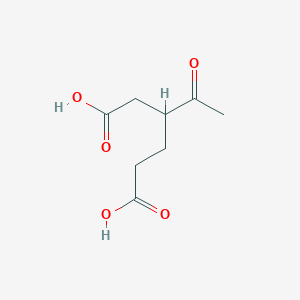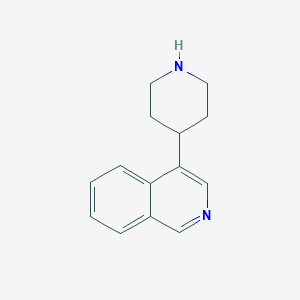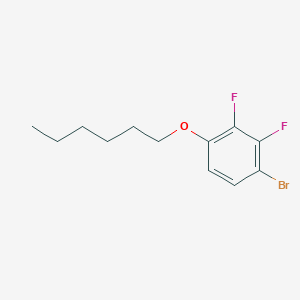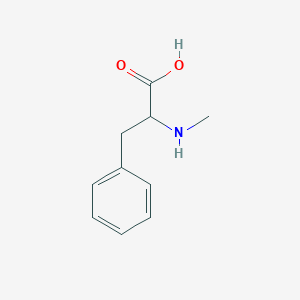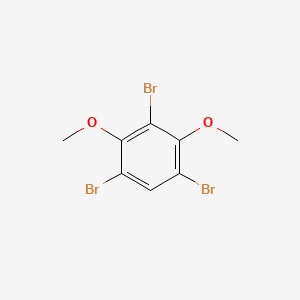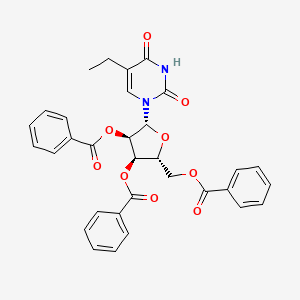![molecular formula C10H6N2O2S B3255572 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 256507-00-3](/img/structure/B3255572.png)
5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of the compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a series of chemical reactions . The compounds are designed, synthesized, and screened against Mycobacteria . The development of these compounds is justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by single crystal X-ray diffraction analysis . The structure of the compounds is also validated by H1 NMR, C13 NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps is 43% .Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine-derived compounds, including “5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . One of the compounds exhibited strong anti-VEGFR-2 potential with an IC 50 value of 0.084 μM . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Cell Cycle Arrest and Apoptosis Induction
Further studies revealed that the compound induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by the compound by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, the compound significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Molecular Docking and Dynamics Simulations
Computational techniques were used to investigate the VEGFR-2- compound complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . The protein-ligand interaction profiler analysis identified the 3D interactions and binding conformation of the VEGFR-2- compound complex .
Antitubercular Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones were also designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The results showed that some compounds exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .
EGFR Kinase Inhibition
A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which may include “5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one”, was designed and synthesized as potential EGFR kinase inhibitors . Molecular docking studies were performed to position Erlotinib and the target compounds into the active site of the epidermal growth factor receptor (EGFR) to determine the probable binding model .
Drug Development Potential
Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results of the study suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients . Furthermore, the computational techniques used in this research provided valuable insights into the molecular interactions of the VEGFR-2- compound complex, which may guide future drug design efforts .
Mechanism of Action
Target of Action
The primary target of 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the strains H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the growth of the Mycobacterium tuberculosis strains
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Pharmacokinetics
The compound has been found to exhibit significant antimycobacterial activity, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis strains . This leads to a decrease in the severity of tuberculosis infection.
properties
IUPAC Name |
5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9-8-6(7-2-1-3-14-7)4-15-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBBSSPYDCKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




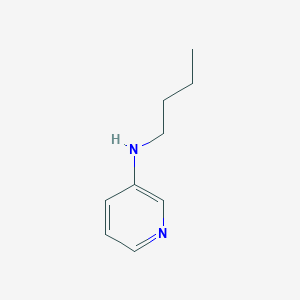




![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)
![(4Ar,6R,7S,8S,8aS)-7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3255533.png)
